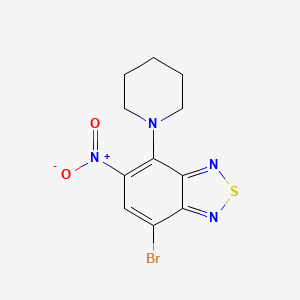

![molecular formula C17H28N2O4S B4057744 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylbutanamide](/img/structure/B4057744.png)

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylbutanamide

説明

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylbutanamide, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in the body. It belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors and is commonly used to relieve symptoms of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain.

科学的研究の応用

Hypoglycemic and Hypolipidemic Activities

Studies have explored the synthesis of analogues of glibenclamide, a well-known sulfonylurea hypoglycemic drug, by modifying its structure to evaluate their hypoglycemic and hypolipidemic activities. These analogues, including modifications to the lipophilic side chain of glibenclamide, have shown potential in increasing drug affinity for receptors or extending half-life, resulting in more durable anti-hyperglycemic and anti-lipidemic effects in diabetic rats (Ahmadi et al., 2014).

Cancer Biomarker Development

Research into carbon-11 labeled matrix metalloproteinase (MMP) inhibitors for positron emission tomography (PET) cancer biomarkers has led to the synthesis of compounds for evaluation as potential PET cancer biomarkers. These compounds, including derivatives related to N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylbutanamide, were assessed in breast cancer animal models, although they were concluded to be unsuitable for PET tracer purposes in cancer imaging (Zheng et al., 2004).

Antitumor Sulfonamides

Sulfonamide-focused libraries have been evaluated for their antitumor potential, identifying compounds as potent cell cycle inhibitors. These studies highlight the significance of sulfonamide derivatives in developing novel antiproliferative agents and their application in clinical trials for cancer treatment. The characterization of these antitumor sulfonamides through gene expression changes provides insights into the essential pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Organic Synthesis Methodologies

In organic chemistry, the development of metal-free oxidative 1,2-arylmethylation cascades of N-(arylsulfonyl)acrylamides has been reported, showcasing a method for the assembly of N-arylbutanamides. This reaction exemplifies the innovative approach to forming two new C-C bonds, demonstrating the versatility of sulfonyl derivatives in organic synthesis (Tan et al., 2016).

Insecticide Development

The discovery of novel insecticides, such as Flubendiamide, which is highly effective against lepidopterous pests, showcases another application area. Flubendiamide's unique structure, including a sulfonylalkyl group, contributes to its strong insecticidal activity and novel mode of action, marking it as a significant advancement in pest management (Tohnishi et al., 2005).

特性

IUPAC Name |

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O4S/c1-6-13(7-2)17(20)18-15-12-14(10-11-16(15)23-5)24(21,22)19(8-3)9-4/h10-13H,6-9H2,1-5H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNSKFWDDCJNLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-N-mesitylbutanamide](/img/structure/B4057666.png)

![ethyl N-[(4-methylphenyl)acetyl]glycinate](/img/structure/B4057669.png)

![5-phenyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B4057676.png)

![4-{[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4057690.png)

![methyl 4-[5-(aminocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4057691.png)

![1-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4057702.png)

![10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057710.png)

![N-(2-methoxyphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4057712.png)

![N-(4-hydroxyphenyl)-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057721.png)

![4-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine](/img/structure/B4057727.png)

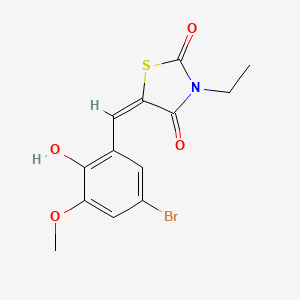

![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4057729.png)

![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057735.png)